2,5-difluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-difluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of two fluorine atoms at the 2 and 5 positions on the benzene ring, a piperidin-1-yl group attached to the phenyl ring, and a sulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,5-difluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperidin-1-yl intermediate: This involves the reaction of a suitable piperidine derivative with an oxidizing agent to form the 2-oxopiperidin-1-yl group.
Introduction of the sulfonamide group: This step involves the reaction of the piperidin-1-yl intermediate with a sulfonyl chloride derivative to form the sulfonamide linkage.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
2,5-difluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The piperidin-1-yl group can undergo oxidation to form different oxo derivatives or reduction to form the corresponding amine.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., lithium aluminum hydride).
Scientific Research Applications
2,5-difluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication. Additionally, the fluorine atoms and piperidin-1-yl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
2,5-difluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide can be compared with other sulfonamide derivatives, such as:
Sulfamethoxazole: A widely used antibiotic that also inhibits dihydropteroate synthase but lacks the fluorine atoms and piperidin-1-yl group.
Sulfadiazine: Another sulfonamide antibiotic with a similar mechanism of action but different substituents on the benzene ring.
2,5-difluorobenzenesulfonamide: A simpler compound with only the fluorine atoms and sulfonamide group, lacking the piperidin-1-yl group.
The presence of the piperidin-1-yl group and fluorine atoms in this compound makes it unique and may confer additional biological activities and improved pharmacokinetic properties compared to other sulfonamide derivatives.
Properties
IUPAC Name |
2,5-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3S/c18-12-7-8-15(19)16(10-12)25(23,24)20-13-4-3-5-14(11-13)21-9-2-1-6-17(21)22/h3-5,7-8,10-11,20H,1-2,6,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVJEJBZYIPQOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.